ethyl 2-[2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-16-29-21-14-10-8-12-19(21)23(27-25(29)32)34-17-22(30)26-20-13-9-7-11-18(20)24(31)33-6-3/h7,9,11,13H,4-6,8,10,12,14-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVAQUDWWJLQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamido]benzoate, with CAS number 899949-71-4, is a synthetic compound that exhibits potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.6 g/mol. The structure features a complex arrangement that includes a hexahydroquinazoline moiety, which is known for its diverse pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may possess significant anticancer properties. For instance:
- Mechanism of Action : The compound potentially acts by inhibiting key signaling pathways involved in cancer cell proliferation. It may modulate the activity of enzymes involved in the cell cycle and apoptosis.
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, studies utilizing MTT assays demonstrated cytotoxic effects against HepG2 liver cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to the diethylamino group within the molecule:
- Cytotoxicity Reduction : In models of neurodegenerative diseases, compounds with similar structures have been shown to reduce cytotoxicity induced by oxidative stress .
Study 1: Anticancer Efficacy
A study conducted on a series of hexahydroquinazoline derivatives revealed that modifications at specific positions significantly enhanced anticancer efficacy. This compound was among the most potent compounds tested against breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-[...benzoate] | MCF7 | 12.5 |
| Control | MCF7 | >50 |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate promising antimicrobial potential which warrants further exploration.
Comparison with Similar Compounds
Ethyl 4-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (Compound 1f, )
- Key Structural Differences: Core Structure: Compound 1f contains a 3,4-dihydroquinazolinone ring (partially saturated) versus the fully saturated 1,2,5,6,7,8-hexahydroquinazolinone in the target compound. Substituents: The sulfamoylphenyl ethenyl group in 1f contrasts with the diethylaminoethyl-sulfanylacetamido group in the target compound. Functional Groups: 1f has a sulfonamide (SO₂NH₂) group, while the target compound features a thioether (S-) linkage.
- Biological Activity: Compound 1f demonstrated 47.1% COX-2 inhibition at 20 μM, though it was less potent than celecoxib. The sulfonamide group is critical for COX-2 binding in such analogs, whereas the diethylaminoethyl group in the target compound may confer distinct pharmacokinetic properties (e.g., solubility, membrane permeability) .
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate ()
- Molecular Formula : C₂₅H₂₀ClN₃O₄ (MW: 461.9 g/mol) vs. C₂₅H₃₂N₄O₄S (estimated MW: 508.6 g/mol for the target compound).
- Structural Similarities: Both compounds share a benzoate ester and a quinazolinone-acetamido linker.
- Key Differences: The compound has a chloro-substituted aromatic quinazolinone versus the aliphatic hexahydroquinazolinone in the target compound. No diethylaminoethyl or sulfanyl groups are present in the analog.
Functional Group Variations and Agrochemical Analogues ()
Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester share a benzoate ester backbone but differ significantly in their heterocyclic systems (triazine rings vs. quinazolinones) and functional groups (sulfonylurea linkages vs. sulfanylacetamido groups).
Data Tables
Table 1. Structural and Functional Comparison of Quinazolinone Derivatives
Table 2. Comparison with Sulfonylurea Herbicides ()
| Compound Name | Core Heterocycle | Functional Groups | Application |
|---|---|---|---|
| Triflusulfuron methyl ester | Triazine | Trifluoroethoxy, sulfonylurea | ALS inhibitor (herbicide) |
| Target Compound | Quinazolinone | Diethylaminoethyl, thioether | Hypothetical CNS/pharma |
Research Findings and Implications
- COX-2 Inhibition: The sulfonamide group in Compound 1f () is pivotal for COX-2 binding, but its partial saturation reduces potency compared to celecoxib. The target compound’s hexahydroquinazolinone core may enhance metabolic stability over aromatic analogs, though its lack of a sulfonamide could limit COX-2 affinity .
- Agrochemical vs. Pharmaceutical Design: While sulfonylurea herbicides () leverage triazine-sulfonylurea motifs for plant enzyme inhibition, the target compound’s diethylaminoethyl and thioether groups suggest divergent applications, such as central nervous system (CNS) targeting or kinase modulation.
- Structural Flexibility: The hexahydroquinazolinone system in the target compound may offer conformational adaptability for binding to flexible protein pockets, contrasting with rigid aromatic systems in and analogs.
Preparation Methods
Cyclization of Urea Derivatives
The hexahydroquinazolinone scaffold is constructed via cyclocondensation of cyclohexenone derivatives with urea or thiourea. A patented method employs:
-
Cyclohexenone precursor : Reacted with urea in acetic acid under reflux (110–115°C) for 6–8 hours.
-
Diethylaminoethyl introduction : Achieved via Mannich reaction using diethylamine, formaldehyde, and cyclohexenone intermediate.
Optimization Data :
Thioacetamide Linker Formation
Nucleophilic Substitution Strategy
Intermediate A reacts with Intermediate B under basic conditions:
-
Reaction conditions :
-
Mechanism :
The sulfhydryl group of Intermediate A displaces chloride from chloroacetamide (Intermediate B), forming the thioether bond.
Yield Optimization :
-
Excess Intermediate B (1.2 equiv.) improves conversion to 85–90%.
-
Purification: Silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Esterification of Benzoate Moiety (Intermediate B)
Green Esterification Protocol
Adapted from CN105481707A, a solvent-free approach minimizes waste:
-
Reactants : 2-Aminobenzoic acid, ethanol (5 equiv.).
-
Catalyst : Neodymium oxide (Nd₂O₃, 3 wt%).
-
Conditions :
-
Reflux at 80°C for 5 hours.
-
Water removal via Dean-Stark trap.
-
Performance Metrics :
Final Coupling and Purification
Amide Bond Formation
The thioacetamide-linked intermediate is coupled with ethyl 2-aminobenzoate using EDCI/HOBt:
-
Conditions :
-
Solvent: Dichloromethane.
-
Coupling agents: EDCI (1.5 equiv.), HOBt (1.5 equiv.).
-
Reaction time: 12 hours at 25°C.
-
-
Workup :
-
Extraction with NaHCO₃ (5%) and brine.
-
Drying over MgSO₄.
-
Yield : 70–75% after column chromatography.
Industrial-Scale Considerations
Catalytic Hydrogenation
A critical step in reducing nitro intermediates (e.g., ethyl p-nitrobenzoate) employs:
-
Conditions :
Safety Note : Exothermic reactions require controlled H₂ addition to prevent thermal runaway.
Environmental and Economic Metrics
Table 2 compares traditional vs. optimized methods:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for ethyl 2-[2-({1-[2-(diethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : Synthesis involves multi-step protocols, including nucleophilic substitution and amide coupling. Key steps:
- Step 1 : Prepare the hexahydroquinazolinone core via cyclization of diethylaminoethylamine with thiourea derivatives under reflux in ethanol .
- Step 2 : Introduce the sulfanylacetamido group via thiol-ene "click" chemistry, requiring controlled pH (7–8) and catalysts like triethylamine .
- Step 3 : Final esterification using ethyl benzoate derivatives in anhydrous DCM .
- Optimization : Use design of experiments (DoE) to assess variables (temperature, solvent, catalyst) for yield improvement .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- NMR : Confirm diethylaminoethyl and benzoate ester groups via NMR (δ 1.2–1.4 ppm for ethyl groups; δ 4.3 ppm for ester -OCH) .
- HRMS : Verify molecular weight (e.g., calculated [M+H] = 529.2 g/mol) .
- X-ray crystallography (if crystals form) to resolve conformational ambiguities in the hexahydroquinazolinone ring .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data (e.g., enzyme inhibition vs. no activity in replicate assays)?
- Methodological Answer :
- Replicate with orthogonal assays : Use fluorescence-based and radiometric assays to cross-validate inhibition of kinases or proteases .
- Control for solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Molecular dynamics simulations : Model binding interactions with target enzymes (e.g., ATP-binding pockets) to identify steric/electronic mismatches .
- Metabolite screening : Check for in situ degradation via LC-MS to rule out false negatives .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors in the sulfanylacetamido group) using Schrödinger Suite .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the diethylaminoethyl group with bulkier amines .
- ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce CYP450 inhibition risks .
- Synthetic feasibility : Prioritize derivatives with commercially available intermediates (e.g., substituted benzoates) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Gene knockout/knockdown : CRISPR-Cas9 targeting putative receptors (e.g., GPCRs) to confirm pathway dependency .
- Phosphoproteomics : SILAC-based profiling to identify downstream signaling nodes affected by treatment .
- Fluorescent probes : Conjugate with BODIPY for live-cell imaging to track subcellular localization (e.g., mitochondrial vs. nuclear) .
- Rescue experiments : Co-treat with pathway agonists (e.g., cAMP analogs) to reverse phenotypic effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer (e.g., Tris-HCl pH 7.5), temperature (25°C), and substrate concentrations .
- Validate enzyme sources : Compare recombinant vs. native proteins (e.g., purity >90% by SDS-PAGE) .
- Statistical analysis : Apply Grubbs’ test to identify outliers and calculate 95% confidence intervals .
- Meta-analysis : Pool data from ≥3 independent labs using random-effects models .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent PK studies : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; measure plasma half-life (t) and bioavailability via LC-MS/MS .
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target gene expression changes .
- Metabolite ID : Use -labeled compound to track excretion pathways (urine vs. feces) .
- Alternative models : Zebrafish embryos for high-throughput toxicity screening (LC <100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
